molecular formula C13H6ClNO3S B4190158 2-chloro-7-nitro-9H-thioxanthen-9-one

2-chloro-7-nitro-9H-thioxanthen-9-one

Cat. No.: B4190158
M. Wt: 291.71 g/mol
InChI Key: SFZUTEKCOUBULG-UHFFFAOYSA-N
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Description

2-Chloro-7-nitro-9H-thioxanthen-9-one is a chemical compound belonging to the thioxanthone family. Thioxanthones are known for their photoinitiating properties, making them valuable in various industrial applications. This compound, in particular, is characterized by the presence of a chlorine atom at the second position and a nitro group at the seventh position on the thioxanthone core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-7-nitro-9H-thioxanthen-9-one typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature and pH to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: 2-amino-7-nitro-9H-thioxanthen-9-one.

    Substitution: Various substituted thioxanthones depending on the nucleophile used.

Scientific Research Applications

2-chloro-7-nitro-9H-thioxanthen-9-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-7-nitro-9H-thioxanthen-9-one primarily involves its photoinitiating properties. Upon exposure to UV light, the compound absorbs energy and transitions to an excited state. This excited state can then transfer energy to other molecules, generating free radicals that initiate polymerization reactions. In biological systems, the excited state can interact with molecular oxygen to produce reactive oxygen species, which can damage cellular components and lead to cell death .

Comparison with Similar Compounds

  • 2-Chloro-9H-thioxanthen-9-one
  • 2-Methoxy-9H-thioxanthen-9-one
  • 2-Ethylamino-9H-thioxanthen-9-one

Comparison:

2-chloro-7-nitro-9H-thioxanthen-9-one stands out due to its unique combination of chlorine and nitro substituents, which confer distinct photoinitiating and reactive properties, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

2-chloro-7-nitrothioxanthen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClNO3S/c14-7-1-3-11-9(5-7)13(16)10-6-8(15(17)18)2-4-12(10)19-11/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZUTEKCOUBULG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C(S2)C=CC(=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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